molecular formula C15H18N2O2S B046277 N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide CAS No. 19766-55-3

N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide

Cat. No. B046277
CAS RN: 19766-55-3
M. Wt: 290.4 g/mol
InChI Key: ZBAWXYZNUKKOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide, also known as sulfaquinoxaline, is a sulfonamide antibiotic that has been widely used in veterinary medicine for the treatment of bacterial infections in livestock. Sulfaquinoxaline belongs to the class of sulfonamides, which are synthetic antimicrobial agents that inhibit the growth of bacteria by interfering with the synthesis of folic acid.

Mechanism Of Action

Sulfaquinoxaline works by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. Folic acid is essential for the growth and replication of bacteria, and the inhibition of its synthesis leads to the death of the bacteria.

Biochemical And Physiological Effects

Sulfaquinoxaline has been shown to have a low toxicity profile in animals, with no significant adverse effects observed at therapeutic doses. However, prolonged use of N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamideline can lead to the development of resistance in bacteria, which can limit its effectiveness as an antimicrobial agent.

Advantages And Limitations For Lab Experiments

Sulfaquinoxaline is a widely used antimicrobial agent in veterinary medicine, and its effectiveness has been well established. However, its use in laboratory experiments can be limited by the development of resistance in bacteria, which can affect the reliability of the results.

Future Directions

Future research on N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamideline could focus on developing new derivatives with improved antimicrobial activity and reduced toxicity. Additionally, studies could be conducted to investigate the potential use of N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamideline in combination with other antimicrobial agents to overcome the problem of resistance in bacteria. Finally, further research could be conducted to explore the potential use of N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamideline in the treatment of other infectious diseases.

Synthesis Methods

Sulfaquinoxaline can be synthesized by the reaction of 4-methylbenzenesulfonyl chloride with 4-dimethylaminophenylamine in the presence of a base such as sodium hydroxide. The resulting product is purified by recrystallization from a suitable solvent.

Scientific Research Applications

Sulfaquinoxaline has been extensively studied for its antimicrobial activity against a wide range of bacteria, including Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus. It has also been shown to be effective against protozoan parasites such as Eimeria spp., which cause coccidiosis in livestock.

properties

CAS RN

19766-55-3

Product Name

N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H18N2O2S/c1-12-4-10-15(11-5-12)20(18,19)16-13-6-8-14(9-7-13)17(2)3/h4-11,16H,1-3H3

InChI Key

ZBAWXYZNUKKOKU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C

synonyms

N-(4-Dimethylaminophenyl)-4-methylbenzenesulfonamide;  N-(4-(Dimethylamino)phenyl)-4-methylbenzenesulfonamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.